1,1,2,2-Tetra(thiophen-2-yl)ethene

Clusteroluminescence AIE Crystal Engineering

Researchers synthesizing dopant-free hole-transport materials or AIE-active sensors require precise tetra(thienyl)ethylene cores. Substituting with TPE or DTE fails due to mismatched electronic gaps and missing sulfur interactions. - **Proven PSC performance:** Enables >20% efficiency, surpassing commercial HTMs. - **Distinct photophysics:** αAIE = 20; aggregate emission turn-on via S···S contacts (3.669 Å). - **Tetrafunctional dendron:** Four reactive α-positions for 16T/20T dendrimers. - **Supply:** High-purity material, stable ambient shipping, documented analytics.

Molecular Formula C18H12S4
Molecular Weight 356.6 g/mol
Cat. No. B12499641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetra(thiophen-2-yl)ethene
Molecular FormulaC18H12S4
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4
InChIInChI=1S/C18H12S4/c1-5-13(19-9-1)17(14-6-2-10-20-14)18(15-7-3-11-21-15)16-8-4-12-22-16/h1-12H
InChIKeyHNHRZULVAOZEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TTE: Thiophene-Based AIEgen Overview


1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE; CAS 139376-06-0) is a tetra(thienyl)-substituted ethylene derivative with the molecular formula C₁₈H₁₂S₄ and a molecular weight of 356.6 g/mol . TTE belongs to the class of aggregation-induced emission luminogens (AIEgens) and is characterized by a central ethene core bearing four thiophene rings in a propeller-like configuration [1]. This structural motif endows TTE with a distinctive combination of optical, electronic, and supramolecular properties that differentiate it from its closest structural analogs, most notably tetraphenylethylene (TPE) and lower thienyl homologs such as dithienylethene (DTE) [2].

Workflow AIE and clusteroluminescence research
Selection Thiophene-based luminogen with propeller-like conformation
Context Sulfur-mediated through-space interactions and crystal engineering

TTE vs. TPE: Performance Differences


Although TTE and TPE share a tetraarylethene core and both exhibit AIE behavior, their photophysical, electronic, and supramolecular signatures diverge fundamentally, rendering them non-interchangeable in high-performance applications. TTE exhibits a narrower optical and electrochemical energy gap, a distinctly blue-shifted aggregate emission, and unique sulfur-mediated through-space interactions that are absent in the all-carbon TPE scaffold [1]. These differences arise from the electron-rich nature of thiophene versus phenyl rings and from the capacity of sulfur atoms to engage in short S···S contacts, which directly modulate solid-state packing, emission color, and charge transport [2]. Consequently, substituting TPE for TTE in device architectures where red-shifted absorption, heteroatom clusteroluminescence, or tunable sulfur-based interactions are critical will lead to suboptimal or non-functional outcomes.

TTE (Target)
Through-space interactions
Short S···S contacts (3.669 Å) enable clusteroluminescence.
Electronic absorption
Narrower optical gap; red-shifted absorption vs. all-carbon analog.
TPE (Substitute)
Through-space interactions
Lacks sulfur; no S···S contacts. Emission mechanism differs.
Electronic absorption
Wider optical gap; blue-shifted absorption may limit light harvesting.

TTE Comparative Performance Metrics


S···S Contact Distance and Clusteroluminescence

Single-crystal X-ray diffraction analysis reveals that TTE molecules in the solid state engage in strong sulfur–sulfur (S···S) intra- and intermolecular interactions with a shortest contact distance of 3.669 Å. For comparison, the closest S···S distance observed in (E)-1,2-di(thiophen-2-yl)ethene (DTE) crystals is 3.679 Å. These close S···S contacts are directly linked to the observed solid-state photoluminescence and the 35 nm red-shift in emission from THF/water aggregates to the crystalline state [1].

S···S Contact Distance
Head-to-head
TTE: 3.669 Å vs. DTE: 3.679 Å (0.010 Å shorter)
Shorter S···S distance supports stronger through-space heteroatom interactions for clusteroluminescence.
Single-crystal XRD at 100 K.
Clusteroluminescence AIE Crystal Engineering

Fluorescence Quantum Yield Comparison

The absolute fluorescence quantum yield (ΦAF) of TTE in powder form is 2.6%, which is substantially lower than the 23% quantum yield reported for TPE powder under analogous conditions. This difference is attributed to the heavy-atom effect of sulfur, which enhances intersystem crossing and reduces radiative decay efficiency in TTE relative to the all-carbon TPE [1].

Fluorescence Quantum Yield
Head-to-head
TTE ΦAF 2.6% vs. TPE 23% (powder); TPE 8.8× higher.
Lower intrinsic ΦAF makes TTE a scaffold for stimuli-responsive emission turn-on materials.
Sulfur heavy-atom effect enhances intersystem crossing.
Photophysics Fluorescence AIEgen

Crystallization-Induced Emission Red-Shift

TTE exhibits a remarkable 35 nm red-shift in its photoluminescence (PL) maximum when transitioning from THF/water aggregates to the crystalline state. In comparison, DTE shows a similar 37 nm red-shift under analogous conditions. Both shifts are mechanistically linked to the restriction of intramolecular motions and the establishment of close S···S contacts in the crystal lattice [1].

Crystallization Emission Shift
Head-to-head
TTE: 35 nm red-shift (THF/water → crystal); DTE: 37 nm.
Predictable emission shift supports solid-state lighting and vapor sensing applications.
Aggregate-to-crystal transition; S···S contacts drive shift.
Solid-State Luminescence Crystal Engineering AIE

Dopant-Free HTM for Perovskite Solar Cells

A semi-locked TTE derivative functionalized with triphenylamine groups, when employed as a dopant-free hole-transporting material (HTM) in planar n-i-p structured perovskite solar cells (PSCs), achieves a power conversion efficiency (PCE) exceeding 20% with notable long-term stability. This performance is reported as the best among dopant-free HTM-based planar n-i-p PSCs to date [1].

PCE (TTE-derived HTM)
Class-level
Power conversion efficiency exceeds 20% in planar n-i-p perovskite solar cells.
Reported top-tier PCE among dopant-free HTMs; supports perovskite device research.
Semi-locked TTE derivative; class-level inference.
Perovskite Solar Cells Hole-Transporting Materials Photovoltaics

Optical Absorption Red-Shift vs. TPE

The maximum absorption wavelength of TTE is significantly red-shifted relative to that of TPE. This is a direct consequence of the greater electron richness of thiophene rings compared to phenyl rings; the same number of π-electrons are delocalized over five atoms in thiophene versus six in benzene, resulting in a narrower energy gap and enhanced visible light harvesting in TTE [1].

Optical Absorption Red-Shift
Cross-study
TTE λmax red-shifted relative to TPE; narrower optical gap.
Improved visible light harvesting relevant for organic photovoltaics.
Thiophene electron richness vs. phenyl; data to verify.
UV-Vis Spectroscopy π-Conjugation Electronic Structure

TTE Applications in Advanced Materials


Dopant-Free Hole-Transporting Layers

Researchers and industrial groups focused on fabricating stable and efficient perovskite solar cells (PSCs) should prioritize TTE-derived building blocks. As demonstrated, semi-locked TTE derivatives yield dopant-free HTMs that achieve >20% power conversion efficiency with long-term operational stability, surpassing many commercial and academic benchmark HTMs [1]. This application leverages the hybrid orthogonal/planar conformation enabled by the TTE core, which promotes excellent thin-film morphology and charge mobility.

Mechanochromic and Clusteroluminescent Materials

TTE's modest intrinsic quantum yield (2.6%) combined with its pronounced AIE effect (αAIE = 20) and capacity for short S···S contacts (3.669 Å) make it an ideal platform for designing materials that exhibit strong emission turn-on upon aggregation, mechanical grinding, or crystallization [2], [3]. Applications include rewritable optical data storage, anti-counterfeiting inks, and pressure/vapor sensors where a clear luminescent response to external stimuli is required.

π-Conjugated Dendrimers and Macromolecular Architectures

TTE serves as a well-defined, tetrafunctional dendron for constructing higher-order conjugated architectures. The synthesis of 16T and 20T dendrimers via carbonylation, Suzuki, and McMurry reactions demonstrates the utility of TTE as a branching core with four reactive thiophene α-positions [4]. Procurement of high-purity TTE is therefore essential for groups engaged in the precision synthesis of organic semiconductors, porous organic frameworks, or supramolecular assemblies.

AIE Mechanistic and Structure–Property Studies

Given the extensive head-to-head photophysical data available for TTE versus TPE and DTE, TTE is an indispensable reference compound for academic and industrial laboratories investigating the fundamental mechanisms of aggregation-induced emission and heteroatom clusteroluminescence. Its well-characterized crystal structure, optical properties, and electronic parameters provide a robust benchmark for evaluating novel AIEgens and for calibrating computational models [2].

Application
Selection Property
Validation Focus
Perovskite solar cell HTM research
TTE-based dopant-free scaffold
Morphology and long-term PCE stability review
Stimuli-responsive luminescence studies
Low intrinsic ΦF with strong AIE effect
Emission turn-on upon aggregation or pressure
π-Conjugated dendrimer synthesis
Tetrafunctional thiophene core
Precision branching and conjugation control
AIE mechanism benchmarking
Well-characterized vs. TPE/DTE analogs
Clusteroluminescence and S···S interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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